- Selective monoamine oxidase inhibitors. Compounds derived from phenethylamine and 1-phenoxy-2-aminopropane, Acta Pharmaceutica Suecica, 1983, 20(5), 349-64

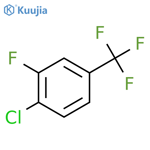

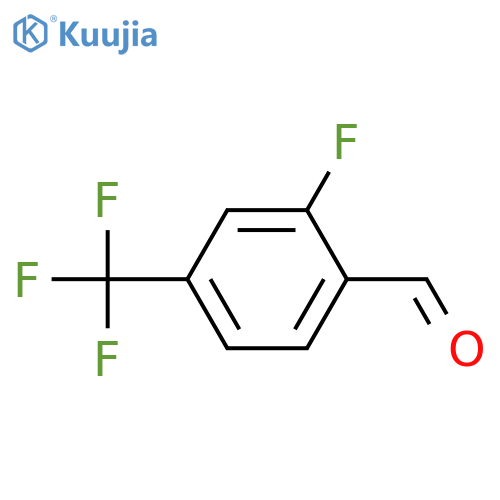

Cas no 89763-93-9 (2-Fluoro-4-(trifluoromethyl)benzaldehyde)

89763-93-9 structure

商品名:2-Fluoro-4-(trifluoromethyl)benzaldehyde

2-Fluoro-4-(trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-(trifluoromethyl)benzaldehyde

- alpha,alpha,alpha,2-Tetrafluoro-p-tolualdehyde

- Benzaldehyde, 2-fluoro-4-(trifluoromethyl)-

- C8H4F4O

- KFEHNXLFIGPWNB-UHFFFAOYSA-N

- 2-fluoro-4-trifluoromethylbenzaldehyde

- PubChem4235

- KSC496E9P

- a,a,a,2-tetrafluoro-p-tolualdehyde

- STL554778

- SBB064507

- BBL100984

- CM11984

- AM62135

- 2-Fluoro-4-(trifluoromethyl)benzaldehyde (ACI)

- 4-Trifluoromethyl-2-fluorobenzaldehyde

- DTXCID60286202

- 2-fluoro-4-trifluoromethyl-benzaldehyde

- 89763-93-9

- (2-fluoro-4-trifluoromethyl-phenyl)-methanone

- 2-Fluoro-4-(trifluoromethyl)benzaldehyde, 98%

- SCHEMBL153434

- DB-330331

- DTXSID10335113

- 4-(1,1,1-trifluoromethyl)-2-fluoro-benzaldehyde

- MFCD00061310

- NS00122808

- 2-fluoro4-(trifluoromethyl)benzaldehyde

- EN300-316816

- LZZLSNCSDREAOY-UHFFFAOYSA-N

- DB-021069

- AKOS005256321

- PS-8341

- SY016854

- AC-3849

- CS-W007958

- Z1203162009

- J-509390

-

- MDL: MFCD00061310

- インチ: 1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H

- InChIKey: KFEHNXLFIGPWNB-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(F)=CC(C(F)(F)F)=CC=1

- BRN: 7703632

計算された属性

- せいみつぶんしりょう: 192.02000

- どういたいしつりょう: 192.019828

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.41 g/mL at 25 °C(lit.)

- ふってん: 118-119 °C(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: n20/D 1.45(lit.)

- PSA: 17.07000

- LogP: 2.65700

- かんど: Air Sensitive

- ようかいせい: 未確定

2-Fluoro-4-(trifluoromethyl)benzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

2-Fluoro-4-(trifluoromethyl)benzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-Fluoro-4-(trifluoromethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316816-25.0g |

2-fluoro-4-(trifluoromethyl)benzaldehyde |

89763-93-9 | 95.0% | 25.0g |

$138.0 | 2025-03-19 | |

| eNovation Chemicals LLC | D389235-1g |

2-Fluoro-4-(trifluoromethyl)benzaldehyde |

89763-93-9 | 97% | 1g |

$175 | 2024-05-24 | |

| eNovation Chemicals LLC | D389235-100g |

2-Fluoro-4-(trifluoromethyl)benzaldehyde |

89763-93-9 | 97% | 100g |

$1680 | 2024-05-24 | |

| Enamine | EN300-316816-50.0g |

2-fluoro-4-(trifluoromethyl)benzaldehyde |

89763-93-9 | 95.0% | 50.0g |

$273.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F46700-5g |

2-Fluoro-4-(trifluoromethyl)benzaldehyde |

89763-93-9 | 97% | 5g |

¥84.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F46700-25g |

2-Fluoro-4-(trifluoromethyl)benzaldehyde |

89763-93-9 | 97% | 25g |

¥394.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18500-5g |

2-Fluoro-4-(trifluoromethyl)benzaldehyde, 97% |

89763-93-9 | 97% | 5g |

¥1657.00 | 2023-03-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122620-10g |

2-Fluoro-4-(trifluoromethyl)benzaldehyde |

89763-93-9 | 98% | 10g |

¥217.90 | 2023-09-02 | |

| Enamine | EN300-316816-0.05g |

2-fluoro-4-(trifluoromethyl)benzaldehyde |

89763-93-9 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-316816-1.0g |

2-fluoro-4-(trifluoromethyl)benzaldehyde |

89763-93-9 | 95.0% | 1.0g |

$24.0 | 2025-03-19 |

2-Fluoro-4-(trifluoromethyl)benzaldehyde 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Fluorine Solvents: Acetonitrile ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, 0 °C

リファレンス

- Elemental Fluorine. Part 21. Direct Fluorination of Benzaldehyde Derivatives, Organic Process Research & Development, 2008, 12(2), 339-344

2-Fluoro-4-(trifluoromethyl)benzaldehyde Raw materials

2-Fluoro-4-(trifluoromethyl)benzaldehyde Preparation Products

2-Fluoro-4-(trifluoromethyl)benzaldehyde 関連文献

-

Arbresha Muriqi,Michael Nolan Dalton Trans. 2020 49 8710

89763-93-9 (2-Fluoro-4-(trifluoromethyl)benzaldehyde) 関連製品

- 204339-72-0(3-Fluoro-4-(trifluoromethyl)benzaldehyde)

- 67515-60-0(4-Fluoro-3-(trifluoromethyl)benzaldehyde)

- 112641-20-0(2-Fluoro-3-(trifluoromethyl)benzaldehyde)

- 60611-24-7(2-Fluoro-6-(trifluoromethyl)benzaldehyde)

- 146137-78-2(2-fluoro-5-(trifluoromethyl)benzaldehyde)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89763-93-9)2-Fluoro-4-(trifluoromethyl)benzaldehyde

清らかである:99%

はかる:100g

価格 ($):190.0